molecular formula C17H19N5 B5701213 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile

1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile

Cat. No. B5701213
M. Wt: 293.4 g/mol
InChI Key: CEVHGFRXEKQZEP-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as MPAC, is a pyrazole derivative that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been found to exhibit antioxidant and anti-fibrotic effects. These properties make 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile an attractive target for further investigation in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low toxicity. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in research. However, one limitation of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various cancers. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties in various cancer cell lines, and further investigation is needed to determine its potential as a cancer treatment. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-viral properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of viral infections. Finally, the mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and pathways of action.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be achieved through a variety of methods, including the condensation of 4-methylbenzaldehyde and piperidine with hydrazine hydrate, followed by reaction with ethyl cyanoacetate. Alternatively, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized through the reaction of 4-methylphenylhydrazine and 1-piperidinylmethylene malononitrile.

Scientific Research Applications

1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.

properties

IUPAC Name

1-(4-methylphenyl)-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-14-5-7-16(8-6-14)22-17(15(11-18)12-20-22)19-13-21-9-3-2-4-10-21/h5-8,12-13H,2-4,9-10H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHGFRXEKQZEP-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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